molecular formula C29H60 B14423007 6-Methyloctacosane CAS No. 81468-97-5

6-Methyloctacosane

Cat. No.: B14423007
CAS No.: 81468-97-5
M. Wt: 408.8 g/mol
InChI Key: FHJCXUYAUUQTPJ-UHFFFAOYSA-N
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Description

6-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a methyl-branched alkane, specifically a derivative of octacosane with a methyl group attached to the sixth carbon atom. This compound is found in various natural sources, including plant waxes and insect cuticles, where it plays a role in protective and communicative functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure selective methylation at the desired position.

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by using advanced techniques such as gas-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyloctacosane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce saturated hydrocarbons.

    Substitution: Halogenation reactions, where this compound reacts with halogens like chlorine (Cl2) or bromine (Br2), result in the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

6-Methyloctacosane has diverse applications in scientific research, including:

    Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its role in insect communication and as a component of cuticular hydrocarbons.

    Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of lubricants, coatings, and as a reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in chemical signaling. In insects, it acts as a pheromone, influencing behaviors such as mating and aggregation. The molecular targets include specific receptors on the insect’s antennae, which detect the hydrocarbon and trigger a behavioral response.

Comparison with Similar Compounds

  • 2-Methyloctacosane
  • 3-Methyloctacosane
  • Octacosane

Comparison: 6-Methyloctacosane is unique due to its specific methylation at the sixth carbon, which influences its physical and chemical properties. Compared to its isomers, such as 2-Methyloctacosane and 3-Methyloctacosane, it exhibits different boiling points, melting points, and reactivity. Octacosane, being a straight-chain alkane, lacks the methyl branching, resulting in distinct properties and applications.

Properties

CAS No.

81468-97-5

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

6-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-29(3)27-25-7-5-2/h29H,4-28H2,1-3H3

InChI Key

FHJCXUYAUUQTPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC

Origin of Product

United States

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